![molecular formula C7H9ClN2O2S B13232904 2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride](/img/structure/B13232904.png)
2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride is a heterocyclic compound that features a fused imidazole and pyrrole ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position of the fused ring system . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonic Acids: Resulting from oxidation reactions.
Sulfinic Acids: Produced via reduction reactions.
Scientific Research Applications
2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used to study enzyme inhibition and protein interactions due to its ability to form stable sulfonamide bonds.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride involves its interaction with biological targets through the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function . The compound’s fused ring system also contributes to its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: Lacks the sulfonyl chloride group but shares the fused ring system.
Pyrrolopyrazine Derivatives: Contain a similar fused ring system but with a pyrazine ring instead of an imidazole ring.
Uniqueness
2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of biologically active compounds.
Properties
Molecular Formula |
C7H9ClN2O2S |
|---|---|
Molecular Weight |
220.68 g/mol |
IUPAC Name |
2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride |
InChI |
InChI=1S/C7H9ClN2O2S/c1-5-7(13(8,11)12)10-4-2-3-6(10)9-5/h2-4H2,1H3 |
InChI Key |
ACVQSSGCZAFVJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2CCCC2=N1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Diethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13232822.png)
![5-[(Methylamino)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B13232823.png)
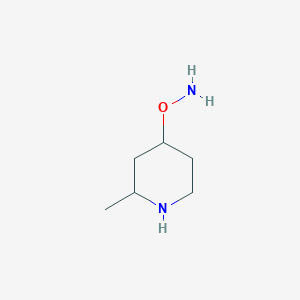
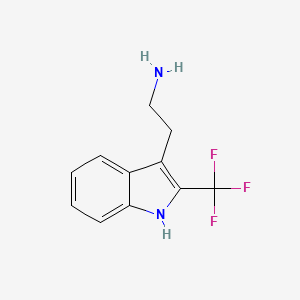
![2-[(Pyrrolidin-1-yl)methyl]pyrimidine-5-carboxylic acid](/img/structure/B13232831.png)
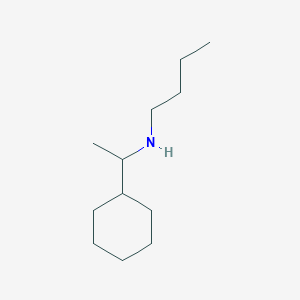
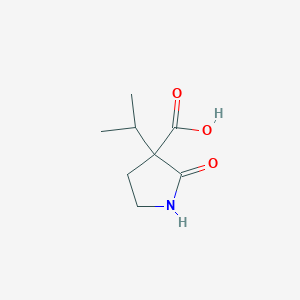

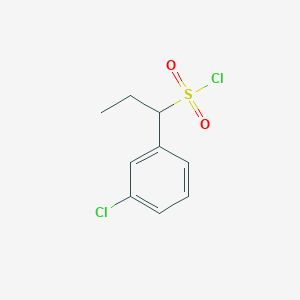
![5-Fluorothieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13232865.png)
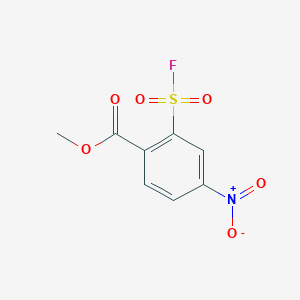
![4-(4-Fluorophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13232892.png)
![[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride](/img/structure/B13232899.png)
![1-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13232906.png)
